(2S)-4-Iodobutan-2-ol
Description
Significance of Chiral Halogenated Alcohols in Contemporary Organic Chemistry
Chiral halogenated alcohols, often referred to as halohydrins, are a class of compounds of significant strategic importance in modern organic chemistry. Their value stems from the presence of two distinct and highly useful functional groups on a stereodefined scaffold. The chirality inherent in these molecules is crucial, particularly in the fields of pharmaceutical and materials science, where the specific three-dimensional structure of a molecule can dictate its biological activity or material properties.
The halogen atom, often a good leaving group, provides a reactive site for nucleophilic substitution reactions (S_N2), which typically proceed with inversion of configuration, allowing for the controlled introduction of new functional groups and the creation of other stereogenic centers. The alcohol moiety can be involved in a wide array of transformations; it can be oxidized to a ketone, or it can act as an internal nucleophile. cuny.edunih.gov
This dual functionality is particularly powerful in the synthesis of heterocyclic compounds. For instance, γ-halohydrins can undergo intramolecular cyclization under basic conditions to form four-membered cyclic ethers known as oxetanes. This transformation is a stereospecific process where the stereochemistry of the starting alcohol directly translates to the product. The ability to form such strained ring systems in a controlled manner is a significant challenge and a valuable tool in synthesis. researchgate.net Furthermore, halogenated compounds are prevalent in numerous natural products and are increasingly incorporated into drug candidates to modulate their properties. cuny.edu The development of methods for the stereocontrolled synthesis of halogen-containing molecules is therefore a vibrant area of research. cuny.edu
Overview of Key Research Trajectories for (2S)-4-Iodobutan-2-ol
The research utility of this compound is centered on its application as a versatile chiral building block for the synthesis of more complex, stereochemically defined molecules. Its bifunctional nature allows for several strategic research trajectories, primarily involving the selective reaction of its alcohol or iodide functionalities.
One of the most prominent research applications for γ-halohydrins like this compound is in the synthesis of chiral oxygen-containing heterocycles. A key potential transformation is its intramolecular cyclization to form (S)-2-methyloxetane. chemspider.com This reaction, typically promoted by a base, involves the deprotonation of the alcohol to form an alkoxide, which then acts as an internal nucleophile, displacing the iodide from the terminal carbon in an intramolecular S_N2 reaction. This process is stereospecific, meaning the defined (S)-chirality at C2 of the starting material directly yields the corresponding (S)-enantiomer of the oxetane (B1205548) product. The synthesis of enantiopure substituted oxetanes is of considerable interest as this structural motif is present in various biologically active natural products. researchgate.net
Another major research trajectory involves leveraging the carbon-iodine bond for nucleophilic substitution reactions. Iodine is an excellent leaving group, making the C4 position susceptible to attack by a wide range of nucleophiles. thieme-connect.de This allows for the introduction of various functionalities, such as azides, cyanides, or carbon nucleophiles, to construct more elaborate molecular skeletons while retaining the crucial stereocenter at C2. These substitution reactions provide access to a diverse array of chiral 1,4-disubstituted butan-2-ol derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals. nih.gov
Furthermore, research into advanced materials has highlighted the potential of related chiral iodo-alcohols. For example, the analogous compound (R/S)-1-amino-4-iodobutan-2-ol has been successfully used as a chiral ligand in the synthesis of 2D chiral organic-inorganic hybrid perovskites. These materials exhibit interesting chiroptical properties, making them promising candidates for applications in circularly polarized light detection. This points to a forward-looking research trajectory for this compound in the development of novel chiral materials where its specific stereochemistry can be transferred to a larger inorganic-organic framework.
Structure
3D Structure
Properties
CAS No. |
59780-24-4 |
|---|---|
Molecular Formula |
C4H9IO |
Molecular Weight |
200.02 g/mol |
IUPAC Name |
(2S)-4-iodobutan-2-ol |
InChI |
InChI=1S/C4H9IO/c1-4(6)2-3-5/h4,6H,2-3H2,1H3/t4-/m0/s1 |
InChI Key |
FRITUKTYDGNWAY-BYPYZUCNSA-N |
Isomeric SMILES |
C[C@@H](CCI)O |
Canonical SMILES |
CC(CCI)O |
Origin of Product |
United States |
Synthetic Methodologies for 2s 4 Iodobutan 2 Ol and Its Stereoisomers
Direct Iodination Approaches to Chiral Butanols
Direct iodination of chiral butanols offers a straightforward approach to (2S)-4-iodobutan-2-ol. This typically involves the conversion of a hydroxyl group into an iodide.
Phosphine/Iodine Systems for Aliphatic Alcohol Halogenation
A common and effective method for the iodination of aliphatic alcohols is the use of triphenylphosphine (B44618) (PPh₃) and iodine (I₂). commonorganicchemistry.com This reagent system, often referred to as the Appel reaction, proceeds via a nucleophilic substitution mechanism. The reaction generally results in the inversion of stereochemistry at the reaction center, which is a critical consideration when starting with a chiral alcohol. commonorganicchemistry.com
The reaction involves the formation of a phosphonium (B103445) iodide intermediate from triphenylphosphine and iodine. pearson.com This intermediate then activates the alcohol's hydroxyl group, facilitating its displacement by the iodide ion in an Sₙ2 reaction. The use of imidazole (B134444) is often employed to facilitate the reaction. commonorganicchemistry.com Dichloromethane is a commonly used solvent for this transformation. researchgate.netscribd.com
For instance, the conversion of a primary alcohol to its corresponding iodide using triphenylphosphine and iodine can be highly regioselective. organic-chemistry.org This method has been successfully applied to various alcohols, including complex molecules like unprotected carbohydrates. organic-chemistry.orgresearchgate.net
Table 1: Key Features of Phosphine/Iodine Iodination Systems
| Reagent System | Key Features | Stereochemistry | Common Solvents |
| PPh₃ / I₂ | Effective for primary and secondary alcohols. researchgate.net | Inversion (Sₙ2 mechanism). commonorganicchemistry.com | Dichloromethane. researchgate.netscribd.com |
| PPh₃ / I₂ / Imidazole | Commonly used variation of the Appel reaction. commonorganicchemistry.com | Inversion. commonorganicchemistry.com | Dichloromethane. scribd.com |
Alternative Reagent Systems for Selective Conversion
Beyond the classic triphenylphosphine/iodine system, other reagents have been developed for the selective iodination of alcohols. These alternatives may offer advantages in terms of reaction conditions, substrate scope, or ease of purification.
One such system involves the use of chlorotrimethylsilane (B32843) and sodium iodide in acetonitrile, which has been shown to be effective for the cleavage of ethers and can be adapted for the conversion of alcohols to iodides. Another approach utilizes zirconium(IV) chloride and sodium iodide for the chemoselective conversion of benzylic alcohols to their corresponding iodides. researchgate.net
Furthermore, systems like N-bromo and N-iodosaccharin in the presence of triphenylphosphine provide a neutral condition for converting alcohols to their respective halides. researchgate.net The choice of reagent can be crucial for achieving high selectivity, especially when other functional groups are present in the substrate. For example, the Ph₃P/ICH₂CH₂I system has been used for the deoxygenative iodination of alcohols. acs.org
Stereoselective Synthesis of this compound Precursors
An alternative to direct iodination of a chiral butanol is the synthesis of a chiral precursor that already contains the desired stereochemistry. This precursor is then converted to this compound in a subsequent step. This approach allows for greater control over the final product's stereochemistry.
Chiral Pool Approaches Utilizing Readily Available Building Blocks
The chiral pool approach leverages naturally occurring, enantiomerically pure compounds as starting materials. nih.gov L-malic acid is a valuable and readily available chiral synthon that can be used to synthesize a variety of complex molecules. tandfonline.comx-mol.net For example, esters of malic acid can be catalytically hydrogenated to produce 1,2,4-butanetriol, a precursor that can be further functionalized to yield the desired iodinated compound. google.com
Similarly, L-aspartic acid can serve as a starting material in a chiral-pool synthesis. For instance, diprotected L-aspartic acid has been used to construct the scaffold of (2S,4R)-4-hydroxyornithine, demonstrating its utility in creating chiral molecules. nih.gov The use of such readily available chiral building blocks provides an efficient pathway to enantiomerically pure products. mdpi.comresearchgate.net
Table 2: Examples of Chiral Pool Starting Materials for Precursor Synthesis
| Chiral Pool Compound | Potential Precursor | Key Transformation |
| L-Malic Acid | 1,2,4-Butanetriol | Catalytic hydrogenation of malic esters. google.com |
| L-Aspartic Acid | Chiral amino diols | Multi-step synthesis. nih.gov |
| Linalool | Chiral epoxides | Stereospecific cyclization. mdpi.com |
Asymmetric Catalysis in Precursor Formation
Asymmetric catalysis is a powerful tool for establishing stereocenters with high enantioselectivity. wikipedia.orgbeilstein-journals.org This approach involves the use of a chiral catalyst to control the stereochemical outcome of a reaction that converts a prochiral substrate into a chiral product. wikipedia.org
Asymmetric hydrogenation of ketones is a widely used method to produce optically active secondary alcohols. nih.govajchem-b.com Ruthenium complexes with chiral diphosphine and amine-based ligands are highly effective catalysts for this transformation, affording a variety of chiral secondary alcohols in high enantiomeric excess. nih.gov This method could be applied to a suitable keto-precursor to generate the chiral alcohol moiety of this compound.
Another strategy is the asymmetric Guerbet reaction, which couples racemic secondary alcohols with primary alcohols to generate new chiral alcohols with high enantioselectivity, using Noyori-type Ru(II) catalysts. liverpool.ac.uk Asymmetric organocatalysis also offers a range of reactions, such as aldol (B89426) and cycloaddition reactions, that can be used to construct chiral precursors. mdpi.comresearchgate.net
Enzyme-Catalyzed Transformations for Enantiopure Intermediates
Enzymes are highly selective catalysts that can be used to resolve racemic mixtures or to perform asymmetric transformations, yielding enantiopure intermediates. polimi.it Lipases are particularly versatile enzymes used for the kinetic resolution of alcohols and esters. nih.gov
In a kinetic resolution, the enzyme selectively catalyzes the reaction of one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. For example, lipase-catalyzed transesterification can be used to resolve racemic alcohols, providing both the acetylated product and the remaining alcohol with high enantiomeric excess. nih.gov This approach has been successfully applied to the resolution of various chiral alcohols. polimi.it
Enzyme-catalyzed reductions of ketoesters can also produce chiral hydroxyesters. For instance, the reduction of 2-oxosuccinic acid esters with baker's yeast can yield (S)-(-)-malic acid esters with high enantiomeric excess. core.ac.uk Furthermore, some enzymes can catalyze transetherification reactions of alkoxysilanes, offering another potential route to chiral intermediates. researchgate.netmdpi.com
Retrosynthetic Strategies Applied to this compound
Retrosynthetic analysis is a technique for designing organic syntheses by mentally breaking down a target molecule into simpler, commercially available starting materials. This process involves "disconnections" of chemical bonds and "functional group interconversions" (FGIs) to identify potential synthetic pathways.
The process of designing an organic synthesis by breaking down the target molecule into available starting materials is known as the disconnection approach or retrosynthetic analysis. This method involves the imaginary breaking of bonds (disconnection) and/or functional group interconversions (FGI) to work backward from the product to the starting materials. lkouniv.ac.in
A primary disconnection for this compound is the carbon-iodine bond. This leads to a key synthon, a carbocation at the C4 position, and an iodide ion. The synthetic equivalent for this cationic synthon is a molecule with a good leaving group at that position, which can be displaced by an iodide ion.
Another logical disconnection is at the C2-C3 bond. This approach, however, is less common for this specific target due to the complexity of the resulting synthons.
The stereochemistry at the C2 position is a crucial consideration. To achieve the desired (S)-configuration, the synthesis must employ a chiral starting material or a stereoselective reaction. A common strategy involves starting with a chiral precursor that already contains the desired stereocenter.
A plausible retrosynthetic pathway starts with disconnecting the C-I bond. This suggests that this compound can be synthesized from a chiral precursor containing a hydroxyl group and a suitable leaving group on the fourth carbon.
Table 1: Key Synthons and Their Synthetic Equivalents for this compound
| Synthon | Corresponding Synthetic Equivalent |
| (2S)-4-hydroxybutyl cation | (S)-1,3-butanediol, (S)-4-bromo-2-butanol, (S)-4-chloro-2-butanol |
| Iodide anion | Sodium iodide, Potassium iodide |
This analysis highlights that a key starting material could be a chiral butanediol (B1596017) derivative.
Functional group interconversions are fundamental transformations in organic chemistry that alter the properties and reactivity of molecules. solubilityofthings.com In the synthesis of this compound, FGIs are critical for introducing the iodo group with the correct stereochemistry.
One of the most common FGIs is the conversion of an alcohol to an alkyl halide. fiveable.me For instance, a primary alcohol can be converted to an alkyl iodide. This can be achieved through various methods, including reaction with phosphorus triiodide (PI3) or by a two-step process involving conversion of the alcohol to a better leaving group, such as a tosylate or mesylate, followed by nucleophilic substitution with an iodide salt (e.g., NaI in acetone, the Finkelstein reaction). fiveable.mevanderbilt.edu
When starting from a chiral diol like (S)-1,3-butanediol, the primary hydroxyl group can be selectively converted to an iodide. This selectivity is possible due to the higher reactivity of primary alcohols compared to secondary alcohols.
Alternatively, if the synthesis starts with a molecule where the C4 position is part of a different functional group, such as an alkene or an ester, an FGI will be necessary to introduce the iodo group. For example, an alkene could undergo hydroiodination, though controlling regioselectivity and stereoselectivity can be challenging.
The conversion of a hydroxyl group to an iodide can proceed with either inversion or retention of stereochemistry, depending on the chosen reagents and reaction mechanism. libretexts.org For the synthesis of this compound from a chiral precursor, it is essential to select a reaction that preserves or inverts the stereochemistry as needed to obtain the desired product. For example, an S_N2 reaction will proceed with inversion of configuration. libretexts.org
Table 2: Common Functional Group Interconversions in the Synthesis of Haloalcohols
| Starting Functional Group | Target Functional Group | Reagents |
| Primary Alcohol (-CH₂OH) | Primary Iodide (-CH₂I) | PPh₃, I₂, Imidazole |
| Primary Alcohol (-CH₂OH) | Tosylate (-CH₂OTs) | TsCl, Pyridine (B92270) |
| Tosylate (-OTs) | Iodide (-I) | NaI, Acetone |
| Alkene (C=C) | Iodoalkane (C(I)-CH) | HI |
These FGIs are integral to the synthetic planning and execution for obtaining this compound and its stereoisomers.
Reactivity and Chemical Transformations of 2s 4 Iodobutan 2 Ol
Nucleophilic Substitution Reactions of the Iodide Moiety
The primary carbon-iodine (C-I) bond in (2S)-4-Iodobutan-2-ol is the more labile site for nucleophilic attack compared to the secondary hydroxyl group. The iodide ion is an excellent leaving group, facilitating reactions with a wide variety of nucleophiles.
Stereochemical Implications of SN2 Pathways
Nucleophilic substitution at the primary carbon bearing the iodide proceeds predominantly through an SN2 (bimolecular nucleophilic substitution) mechanism. A hallmark of the SN2 reaction is the inversion of stereochemistry at the reacting center. However, in the case of this compound, the chiral center is at the C2 position, which is not directly involved in the substitution at C4.
The SN2 reaction involves a backside attack by the nucleophile on the electrophilic carbon, displacing the leaving group in a single, concerted step. While this mechanism leads to an inversion of configuration at the site of substitution, the stereochemistry at the C2 position of this compound remains unchanged during these reactions. This retention of the original chirality at the secondary alcohol is a crucial feature, allowing for the synthesis of a variety of enantiopure compounds.
For instance, the reaction of a similar chiral haloalkane, (S)-2-bromobutane, with a nucleophile like the cyanide ion (CN⁻), results in the formation of (R)-2-cyanobutane, demonstrating the inversion of configuration at the reaction site. In the context of this compound, reaction with a nucleophile such as sodium azide (B81097) (NaN₃) would yield (2S)-4-azidobutan-2-ol, with the stereochemistry at the C2 position preserved.
Table 1: Representative SN2 Reactions of Primary Alkyl Halides
| Alkyl Halide | Nucleophile | Product | Stereochemical Outcome |
| (S)-2-Bromobutane | NaCN | (R)-2-Cyanobutane | Inversion at C2 |
| This compound | NaN₃ | (2S)-4-Azidobutan-2-ol | Retention at C2 |
| This compound | NaCN | (2S)-4-Cyanobutan-2-ol | Retention at C2 |
Intramolecular Cyclization Reactions
The presence of both a nucleophilic hydroxyl group and an electrophilic carbon-iodine bond within the same molecule allows for intramolecular cyclization reactions. Under basic conditions, the hydroxyl group can be deprotonated to form an alkoxide, which then acts as an internal nucleophile.
This intramolecular SN2 reaction, often referred to as an intramolecular Williamson ether synthesis, results in the formation of a cyclic ether. In the case of this compound, treatment with a base such as sodium hydride (NaH) or potassium tert-butoxide leads to the formation of the chiral four-membered cyclic ether, (S)-2-methyloxetane. The reaction proceeds with inversion of configuration at the carbon bearing the iodide; however, since this is not a stereocenter, the chirality of the starting material is transferred to the product, resulting in the enantiomerically pure oxetane (B1205548).
The formation of small rings, such as oxetanes, is thermodynamically and kinetically favorable in such systems due to the proximity of the reacting centers.
Organometallic Transformations Involving the C-I Bond
The carbon-iodine bond in this compound is also amenable to the formation of organometallic reagents, which are powerful intermediates for carbon-carbon bond formation.
Iodine-Magnesium Exchange Reactions
A common method for generating organometallic reagents is the reaction of an organohalide with magnesium metal to form a Grignard reagent. However, the presence of the acidic hydroxyl group in this compound is incompatible with the basic nature of Grignard reagents and would lead to protonolysis.
To circumvent this issue, an iodine-magnesium exchange reaction can be employed. This method involves treating the iodoalkane with a pre-formed Grignard reagent, such as isopropylmagnesium chloride (i-PrMgCl), often in the presence of lithium chloride (LiCl) to enhance reactivity. This exchange is typically performed at low temperatures to prevent side reactions. The hydroxyl group must first be deprotonated with a suitable base to prevent it from interfering with the exchange process. The resulting organomagnesium species can then be trapped with various electrophiles.
For example, treatment of a protected 4-iodobutanol derivative with an exchange reagent followed by an electrophile like benzaldehyde (B42025) would yield the corresponding secondary alcohol after workup.
Cross-Coupling Methodologies with Iodinated Substrates
The primary alkyl iodide functionality of this compound makes it a suitable substrate for various palladium- or nickel-catalyzed cross-coupling reactions. These reactions are fundamental for the construction of new carbon-carbon and carbon-heteroatom bonds. Prior to coupling, the hydroxyl group is typically protected to avoid interference with the catalyst and reagents.
Common cross-coupling reactions applicable to primary iodoalkanes include:
Kumada Coupling: This reaction involves the coupling of a Grignard reagent with an organic halide, catalyzed by a nickel or palladium complex.
Negishi Coupling: An organozinc reagent is coupled with an organic halide in the presence of a palladium or nickel catalyst. This method is known for its high functional group tolerance.
Suzuki Coupling: This involves the reaction of an organoboron compound (such as a boronic acid or ester) with an organic halide, catalyzed by a palladium complex.
Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. While less common for alkyl halides, it can be achieved under specific conditions.
Table 2: Overview of Cross-Coupling Reactions with Primary Alkyl Iodides
| Coupling Reaction | Organometallic Reagent | Catalyst | Typical Product |
| Kumada | R-MgX | Ni or Pd complexes | R-R' |
| Negishi | R-ZnX | Ni or Pd complexes | R-R' |
| Suzuki | R-B(OR)₂ | Pd complexes | R-R' |
| Sonogashira | R-C≡CH | Pd/Cu complexes | R-C≡CR' |
Transformations of the Hydroxyl Group
The secondary hydroxyl group in this compound can undergo a variety of transformations, including oxidation and protection.
Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, 4-iodobutan-2-one. A variety of oxidizing agents can be employed for this transformation. Mild conditions are often preferred to avoid potential side reactions involving the iodide. Reagents such as pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation (using dimethyl sulfoxide, oxalyl chloride, and a hindered base like triethylamine) are suitable for this purpose.
Protection: In many synthetic sequences, it is necessary to protect the hydroxyl group to prevent it from reacting with reagents intended for the iodide moiety. Common protecting groups for alcohols include silyl (B83357) ethers (e.g., trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS)), which are readily introduced by reacting the alcohol with the corresponding silyl chloride in the presence of a base like imidazole (B134444) or triethylamine. These protecting groups are generally stable under a wide range of reaction conditions but can be easily removed when desired.
For instance, the hydroxyl group can be protected as a TBDMS ether by reacting this compound with TBDMS-Cl and imidazole. The resulting protected compound can then undergo organometallic reactions without interference from the acidic proton of the alcohol.
Derivatization for Protection and Activation
The hydroxyl group in this compound is often temporarily modified to facilitate specific synthetic steps. This derivatization can be categorized into two main strategies: protection, to prevent the alcohol from reacting, and activation, to convert the hydroxyl into a better leaving group.
Protection of the Hydroxyl Group: To prevent the acidic proton of the hydroxyl group from interfering with sensitive reagents (such as organometallics) or to avoid its participation in undesired side reactions, it can be converted into a protecting group. Silyl ethers are among the most common protecting groups for alcohols due to their ease of formation, stability under various conditions, and straightforward removal. masterorganicchemistry.com
The secondary alcohol of this compound can be protected by reacting it with a silyl halide, such as tert-butyldimethylsilyl chloride (TBDMSCl) or triethylsilyl chloride (TESCl), in the presence of a non-nucleophilic base like imidazole or triethylamine. harvard.eduyoutube.com The resulting silyl ether is stable to many reagents that would otherwise react with the free alcohol. masterorganicchemistry.com Deprotection is typically achieved using a fluoride (B91410) ion source, such as tetrabutylammonium (B224687) fluoride (TBAF), which selectively cleaves the silicon-oxygen bond. masterorganicchemistry.com
Activation of the Hydroxyl Group: Conversely, the hydroxyl group is a poor leaving group for nucleophilic substitution reactions. To enhance its reactivity, it can be converted into a sulfonate ester, such as a tosylate or mesylate. This transformation "activates" the oxygen, turning it into an excellent leaving group. libretexts.org
Reacting this compound with p-toluenesulfonyl chloride (TsCl) in the presence of pyridine (B92270) converts the alcohol into (2S)-4-iodobutan-2-yl tosylate. libretexts.org A key feature of this reaction is that it proceeds with retention of configuration at the chiral center because the carbon-oxygen bond of the alcohol is not broken during the process. libretexts.orgpearson.com This activated tosylate derivative is now highly susceptible to nucleophilic attack.
Table 1: Derivatization Reactions of this compound
| Reaction Type | Reagent | Base/Solvent | Product | Purpose |
|---|---|---|---|---|
| Protection (Silylation) | tert-Butyldimethylsilyl chloride (TBDMSCl) | Imidazole, DMF | (2S)-2-(tert-butyldimethylsilyloxy)-4-iodobutane | Masks reactivity of the -OH group |
| Activation (Tosylation) | p-Toluenesulfonyl chloride (TsCl) | Pyridine | (2S)-4-iodobutan-2-yl 4-methylbenzenesulfonate | Converts -OH to a good leaving group |
Oxidation and Reduction Chemistry
The two functional groups of this compound allow for selective oxidation of the alcohol or reduction at the carbon-iodine bond.
Oxidation: The secondary alcohol can be oxidized to a ketone. This transformation requires an oxidizing agent that is compatible with the alkyl iodide functionality. Reagents such as chromium trioxide (CrO₃) or pyridinium chlorochromate (PCC) are commonly used for the oxidation of secondary alcohols to ketones. The product of this reaction would be (S)-4-iodobutan-2-one. It is important to note that stronger oxidizing agents like potassium permanganate (B83412) could potentially lead to cleavage of the carbon-carbon bond or oxidation of the iodide. smolecule.com
Reduction: this compound can undergo reduction at two sites. The alkyl iodide can be reduced to an alkane, or the entire molecule can be reduced to butan-2-ol. Strong hydride reagents, such as lithium aluminum hydride (LiAlH₄), are capable of reducing alkyl halides to the corresponding alkanes by displacing the iodide with a hydride ion. masterorganicchemistry.com This would result in the formation of (S)-butan-2-ol. This reaction effectively removes the iodine atom, replacing it with hydrogen.
Table 2: Oxidation and Reduction of this compound
| Reaction Type | Reagent | Typical Conditions | Product |
|---|---|---|---|
| Oxidation | Pyridinium chlorochromate (PCC) | Dichloromethane (CH₂Cl₂) | (S)-4-iodobutan-2-one |
| Reduction (Deiodination) | Lithium aluminum hydride (LiAlH₄) | 1. Diethyl ether or THF; 2. H₃O⁺ workup | (S)-butan-2-ol |
Other Significant Reaction Pathways
Beyond derivatization, oxidation, and reduction, this compound and its derivatives can participate in elimination and rearrangement reactions.
Elimination Reactions
Elimination reactions provide a route to unsaturated compounds (alkenes) from this compound. Two primary pathways exist: dehydration (loss of water) and dehydrohalogenation (loss of hydrogen iodide).
Dehydration: The acid-catalyzed dehydration of the alcohol functional group can lead to the formation of alkenes. chemguide.co.uk Treating this compound with a strong acid like sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄) and heat would initiate an E1 elimination mechanism. libretexts.org The process involves protonation of the hydroxyl group, loss of water to form a secondary carbocation, and subsequent loss of a proton from an adjacent carbon. libretexts.org
Due to the structure of the intermediate carbocation, two different alkenes can be formed:
Loss of a proton from C1: yields 4-iodo-but-1-ene.
Loss of a proton from C3: yields 1-iodo-but-2-ene (which can exist as E and Z isomers).
Dehydrohalogenation: Alternatively, treatment with a strong, non-nucleophilic base can promote the elimination of hydrogen iodide (HI) via an E2 mechanism. The base removes a proton from the carbon adjacent to the carbon bearing the iodine (the β-carbon), leading to the formation of a double bond and expulsion of the iodide ion. This reaction would yield various isomers of butenol.
Table 3: Potential Elimination Products from this compound
| Reaction Type | Conditions | Major/Minor Products |
|---|---|---|
| Acid-Catalyzed Dehydration (E1) | Conc. H₂SO₄, Heat | 4-Iodo-but-1-ene, 1-Iodo-but-2-ene (E/Z) |
| Base-Induced Dehydrohalogenation (E2) | Strong, non-nucleophilic base (e.g., DBU) | But-3-en-2-ol |
Rearrangement Reactions in this compound Derivatives
Derivatives of this compound are precursors to important heterocyclic structures through reactions that involve intramolecular rearrangements or cyclizations. A prominent example is the synthesis of chiral tetrahydrofuran (B95107) derivatives. researchgate.net
This transformation is typically achieved by first converting the hydroxyl group into a better leaving group, for instance, by tosylation. However, a more direct pathway involves an intramolecular Williamson ether synthesis. By treating this compound with a base, the hydroxyl group is deprotonated to form an alkoxide. This internal nucleophile can then attack the electrophilic carbon bearing the iodine atom in an intramolecular Sₙ2 reaction. rsc.org
This cyclization reaction results in the formation of a five-membered ring, yielding (S)-2-methyltetrahydrofuran. The reaction proceeds with inversion of configuration at the carbon that was bonded to the iodine, but since this carbon is not a stereocenter, the stereochemistry of the final product is dictated by the original chiral center at C2. This intramolecular cyclization is a powerful method for constructing chiral heterocyclic systems from acyclic precursors. nih.gov
Stereochemical Aspects and Asymmetric Synthesis Utilizing 2s 4 Iodobutan 2 Ol
Role of (2S)-4-Iodobutan-2-ol as a Chiral Building Block
Chiral building blocks are enantiomerically pure compounds that serve as starting materials for the synthesis of more complex chiral molecules. They are fundamental in creating stereochemically defined products, which is particularly important in the pharmaceutical industry where the chirality of a molecule can dictate its therapeutic effect. nih.gov
This compound serves as a versatile precursor for introducing a specific stereocenter into a target molecule. The iodide and hydroxyl functional groups offer multiple reaction sites for carbon-carbon bond formation and other transformations. The inherent chirality of the molecule guides the stereochemical outcome of these reactions, ensuring the desired enantiomer of the final product is obtained. This control is crucial in the synthesis of natural products and pharmaceutical agents where biological activity is often dependent on a single stereoisomer.
The chiral nature of this compound makes it a suitable scaffold for the design of chiral ligands and auxiliaries. These chemical tools are employed in asymmetric catalysis to induce stereoselectivity in reactions. By coordinating to a metal center or temporarily attaching to a substrate, ligands and auxiliaries derived from this compound can create a chiral environment that favors the formation of one enantiomer over the other. Chiral amino alcohols, a class to which this compound belongs, are particularly important as both building blocks and chiral ligands.
Control of Stereochemistry in Reactions of 4-Iodobutan-2-ol Derivatives
The stereochemical outcome of reactions involving derivatives of 4-iodobutan-2-ol can be effectively controlled, leading to the desired diastereomers or enantiomers.
When a molecule contains more than one stereocenter, the relative spatial arrangement of these centers is critical. In reactions involving derivatives of this compound, the existing stereocenter can influence the formation of new stereocenters, a phenomenon known as diastereoselection. For instance, iodoaldol reactions of related γ-alkoxy-α,β-alkynyl ketone derivatives with aldehydes have been shown to proceed with good to high diastereoselectivities. researchgate.net This principle allows for the synthesis of specific diastereomers of complex molecules.
Below is a table summarizing the diastereoselective outcomes of a related iodoaldol reaction:
| Aldehyde | Product | Yield (%) | Diastereomeric Ratio |
| 4-Nitrobenzaldehyde | 3a | 85 | 95:5 |
| 4-Chlorobenzaldehyde | 3b | 82 | 94:6 |
| Benzaldehyde (B42025) | 3c | 78 | 92:8 |
| 2-Naphthaldehyde | 3d | 88 | 93:7 |
| 2-Furaldehyde | 3e | 75 | 89:11 |
This table is illustrative of diastereoselective iodoaldol reactions and is based on findings from similar chemical systems.
Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule. researchgate.net While this compound is itself an enantiomerically pure starting material, various enantioselective methods can be applied to synthesize its analogues and related structures. These methods often employ chiral catalysts or reagents to control the stereochemical course of a reaction. For example, the asymmetric hydrogenation of carbonyl compounds is a powerful technique for producing chiral alcohols. researchgate.net Similarly, enantioselective benzoyloxylation of aldehydes can be used to create chiral building blocks for the synthesis of monosaccharide analogues. researchgate.net
Chiral Recognition Phenomena in Systems Incorporating this compound
Chiral recognition is the ability of a chiral molecule to interact differently with the two enantiomers of another chiral compound. This principle is fundamental to many biological processes and has applications in areas such as chiral chromatography and enantioselective sensing.
Systems incorporating the this compound moiety can be designed to exhibit chiral recognition. The specific three-dimensional structure and functional groups of its derivatives can lead to preferential binding to one enantiomer over another. This can be achieved by creating chiral selectors for chromatography or by designing host molecules that form diastereomeric complexes with the enantiomers of a guest molecule, allowing for their differentiation.
Advanced Applications in Chemical Research
Integration into Functional Materials and Systems
The incorporation of chiral organic molecules into inorganic frameworks is a leading strategy for creating functional materials with unique optical and electronic properties. Cations derived from (2S)-4-Iodobutan-2-ol are prime candidates for this purpose, enabling the transfer of molecular chirality to a macroscopic material.
Chiral Organic-Inorganic Hybrid Metal Halides Incorporating this compound Derived Cations
Hybrid organic-inorganic metal halides (HOIMHs) are a class of materials renowned for their tunable properties and potential in optoelectronics. digitellinc.com The introduction of chirality into these materials can unlock novel functionalities, including second-order nonlinear optical responses and spin-selective charge transport. iucr.orgnih.gov This is achieved by using chiral organic cations as spacers within the inorganic metal-halide lattice. digitellinc.com
A cation derived from this compound, such as (S)-4-aminobutan-2-ol ammonium (B1175870), serves as an ideal chiral template. The synthesis of these materials involves the co-crystallization of the chiral organic salt with a metal halide (e.g., lead iodide, tin iodide). iucr.org The resulting structure often consists of inorganic layers or chains of metal-halide octahedra separated by the organic cations. The chirality of the cation is effectively transferred to the inorganic framework, breaking its centrosymmetry. acs.org This transfer is often facilitated by hydrogen bonding between the ammonium and hydroxyl groups of the organic cation and the halide atoms of the inorganic lattice, which helps to lock the structure into a specific, non-centrosymmetric arrangement. nih.govrsc.org The use of bifunctional chiral ligands with both amino and hydroxyl groups has been shown to create novel structural arrangements and polar interaction networks within these hybrid materials. nih.gov
Self-Assembled Structures and Chiroptical Properties
The process of forming HOIMHs is a self-assembly phenomenon, where the organic and inorganic components organize into thermodynamically stable, low-dimensional structures, such as 0D clusters, 1D chains, or 2D layers. acs.orgrsc.org The specific dimensionality is influenced by the size and intermolecular interactions of the chiral organic spacer. digitellinc.com
A key consequence of successful chirality transfer is the emergence of chiroptical properties, most notably circular dichroism (CD), which is the differential absorption of circularly polarized light. acs.org Materials incorporating cations derived from this compound are expected to exhibit distinct CD signals at wavelengths corresponding to their electronic transitions. digitellinc.com The enantiomeric material, synthesized from (2R)-4-Iodobutan-2-ol, would exhibit a CD spectrum of equal magnitude but opposite sign, confirming that the chiroptical activity originates from the chiral organic component. rsc.org In addition to CD, these materials can also exhibit other valuable properties such as circularly polarized luminescence (CPL). nih.gov The ability to tune the chiroptical response by modifying the metal (e.g., Pb vs. Sn) or halide component offers a pathway to designing materials for specific applications in polarization-sensitive photodetectors and spintronics. iucr.orgacs.org
| Property | Description | Typical Observed Values in Analogous Systems |
| Crystal Structure | The arrangement of organic cations and inorganic metal-halide units. | Low-dimensional (0D, 1D, 2D) chiral space groups (e.g., C222₁). rsc.org |
| Circular Dichroism (CD) | Differential absorption of left and right circularly polarized light. | Strong signals observed near the material's band edge. acs.orgrsc.org |
| Dissymmetry Factor (gCD) | A measure of the magnitude of the chiroptical effect relative to absorption. | Values can range from 10⁻³ to 10⁻², indicating efficient chirality transfer. researchgate.net |
| Circularly Polarized Luminescence (CPL) | The differential emission of left and right circularly polarized light. | Observed in systems with efficient radiative recombination. nih.gov |
Synthetic Intermediacy for Biologically Relevant Molecules
The defined stereochemistry and bifunctional nature of this compound make it a valuable chiral pool starting material for synthesizing molecules of biological and pharmaceutical interest.
Synthesis of Complex Steroidal Side Chains
The side chains of sterols are crucial for their biological function, and their synthesis with precise stereochemical control is a significant challenge. nih.gov Chiral building blocks like this compound are ideal synthons for constructing these complex aliphatic chains. The primary iodide is a reactive handle for C-C bond formation.
A plausible synthetic strategy involves the displacement of the iodide by a steroid-based nucleophile or, alternatively, the conversion of the iodohydrin into an organometallic reagent for coupling with a steroidal electrophile. For example, reaction of this compound with a Gilman cuprate (B13416276) derived from a steroid precursor could stereoselectively install the butan-2-ol fragment onto the steroid core. The secondary alcohol provides an additional site for modification, allowing for the elongation and functionalization required to build up the full side chain, mirroring strategies used in the synthesis of side-chain oxysterols. nih.gov This approach allows the C2 chiral center of the iodobutanol to be incorporated directly into the final structure, controlling the stereochemistry at a key position on the steroidal side chain.
Preparation of Amino Acid Surrogates and Non-Canonical Amino Acids
Unnatural amino acids are powerful tools in chemical biology and drug discovery, used to create peptides with enhanced stability, conformational constraint, and novel functions. qyaobio.combuffalostate.edu. This compound is an excellent precursor for chiral γ-amino acids.
A typical synthetic route involves the conversion of the primary iodide to a primary amine. This is often achieved via a two-step sequence:
Nucleophilic Substitution: The iodide is displaced by sodium azide (B81097) (NaN₃) in a polar aprotic solvent to yield (2S)-4-azidobutan-2-ol. The Sₙ2 reaction proceeds cleanly at the primary carbon without affecting the chiral center.
Reduction: The resulting azide is reduced to a primary amine, for example, using catalytic hydrogenation (H₂/Pd-C) or Staudinger reduction, to give (S)-4-aminobutan-2-ol.
Oxidation: The final step is the oxidation of the secondary alcohol to a carboxylic acid. This can be accomplished using various reagents, such as Jones reagent or a more selective ruthenium-based oxidation, to yield the target non-canonical amino acid, (S)-3-hydroxy-4-aminobutanoic acid.
This product is a valuable γ-amino acid surrogate, which can be incorporated into peptide backbones to induce specific secondary structures, such as β-turns, mimicking the function of constrained dipeptides. nih.govnih.gov
Precursors for Pharmaceutically Relevant Scaffolds
The molecular frameworks derived from this compound are themselves important scaffolds in medicinal chemistry. The chiral 1,3-amino alcohol, (S)-4-aminobutan-2-ol, is a key structural motif found in numerous pharmacologically active molecules. researchgate.net This scaffold is a cornerstone in the design of enzyme inhibitors, chiral ligands, and various therapeutics.
Furthermore, the non-canonical amino acids synthesized from this precursor are high-value building blocks for creating peptidomimetics. buffalostate.edu By replacing natural amino acids with these surrogates, researchers can develop peptide-based drugs that are resistant to degradation by proteases and have improved cell permeability and target affinity. The ability to generate these valuable chiral scaffolds from a simple, stereodefined starting material underscores the strategic importance of this compound in programs focused on drug discovery and development. qyaobio.com
Theoretical and Computational Investigations of 2s 4 Iodobutan 2 Ol Systems
Quantum Mechanical Studies of Reaction Mechanisms and Transition States
Quantum mechanical (QM) calculations are fundamental to understanding the intricate details of chemical reactions involving (2S)-4-Iodobutan-2-ol. These methods allow for the precise calculation of electron distribution, molecular geometries, and energy landscapes, which are crucial for elucidating reaction mechanisms and identifying transient transition states.
Density Functional Theory (DFT) has emerged as a powerful and versatile tool for investigating the reactivity and selectivity of organic molecules like this compound. DFT calculations, often employing functionals such as B3LYP or M06-2X with appropriate basis sets (e.g., 6-311+G(d,p)), can accurately model the electronic structure and predict the preferred pathways of chemical reactions. researchgate.net
A key application of DFT is in conformational analysis. For this compound, the molecule can exist in several conformations due to rotation around its single bonds. DFT calculations can determine the relative energies of these conformers. Often in β-halohydrins, conformers that allow for the formation of an intramolecular hydrogen bond between the hydroxyl proton and the halogen atom are found to be particularly stable. This stabilization can influence the molecule's ground-state geometry and, consequently, its reactivity.
DFT is also instrumental in studying reaction mechanisms. A characteristic reaction of halohydrins is the intramolecular Williamson ether synthesis, where deprotonation of the alcohol by a base leads to an internal SN2 attack, forming a chiral epoxide (in this case, (S)-2-methyloxirane). ichem.mdyoutube.com DFT can be used to model this entire process, calculating the energies of the reactant, the alkoxide intermediate, the transition state, and the final epoxide product. ichem.md The calculated activation energy (the energy difference between the reactant and the transition state) provides a quantitative measure of the reaction's feasibility. researchgate.net By comparing the activation barriers for competing reaction pathways, DFT can predict the selectivity of a given transformation. researchgate.net
Table 1: Hypothetical DFT-Calculated Relative Energies for the Intramolecular Cyclization of this compound
| Species | Description | Relative Energy (kcal/mol) |
| Reactant | This compound | 0.0 |
| Intermediate | Deprotonated alkoxide | +15.2 |
| Transition State | SN2 cyclization | +22.5 |
| Product | (S)-2-Methyloxirane + I⁻ | -10.8 |
Note: These values are illustrative and depend on the level of theory and solvation model used.
The potential energy surface (PES) is a conceptual map that describes the energy of a molecule or a system of molecules as a function of its geometry. researchgate.net By mapping the PES for a reaction of this compound, chemists can visualize the entire reaction pathway, from reactants to products, including any intermediates and transition states. researchgate.net
Computational methods, particularly DFT, are used to calculate the energies of various molecular geometries along a reaction coordinate. The reaction coordinate represents the progress of the reaction, such as the breaking of the C-I bond and the formation of the C-O bond during epoxide formation. The highest point of energy along the lowest-energy path on the PES corresponds to the transition state. researchgate.netmdpi.com
Analyzing the PES provides critical information:
Activation Barriers: The height of the energy barrier from the reactant to the transition state determines the reaction rate. mdpi.com
Reaction Intermediates: Local minima on the PES represent stable or metastable intermediates, such as the alkoxide formed after deprotonation.
Reaction Mechanism: The lowest energy path connecting reactants, intermediates, and products on the PES defines the most likely reaction mechanism. researchgate.net
For this compound, a detailed PES analysis of its cyclization would confirm that the reaction proceeds via an SN2 mechanism, characterized by a single transition state for the ring-closing step. youtube.comchemistrysteps.com It would also allow for the study of competing side reactions, such as intermolecular substitution or elimination, by comparing the energy barriers of their respective pathways.
Molecular Modeling of Stereochemical Outcomes and Chiral Induction
Given that the subject compound is chiral, with a defined stereocenter at the C2 position, molecular modeling is essential for understanding and predicting the stereochemical outcomes of its reactions. nih.gov
The formation of this compound itself, for instance from the reaction of (S)-but-3-en-2-ol with an iodine source, involves the creation of a new stereocenter at C4. The reaction typically proceeds through a cyclic iodonium ion intermediate. leah4sci.commasterorganicchemistry.com The subsequent nucleophilic attack by water occurs with anti-stereochemistry, meaning the water molecule attacks from the face opposite to the iodonium bridge. chemistrysteps.comleah4sci.com Computational modeling can be used to analyze the transition states for the attack on the iodonium ion. These models can explain why the anti-addition pathway is energetically favored and how the existing stereocenter at C2 can influence the facial selectivity of the initial iodonium ion formation, a process known as chiral induction. nih.gov
Furthermore, in the subsequent conversion of this compound to its corresponding epoxide, the stereochemistry is retained through the intramolecular SN2 mechanism. This reaction involves a backside attack by the oxygen nucleophile on the carbon bearing the iodine leaving group. chemistrysteps.com Molecular models of the transition state clearly show the required geometry for this inversion of configuration at C4, leading to the formation of (S)-2-methyloxirane. Modeling can quantitatively assess the energy differences between transition states leading to different stereoisomers, providing a robust prediction of the product's enantiomeric excess. nih.gov
Solvation Effects and Environmental Influence on Reaction Pathways
Reactions are rarely performed in the gas phase; they are typically conducted in a solvent. The solvent can have a profound influence on reaction pathways and rates by stabilizing or destabilizing reactants, intermediates, and transition states. researchgate.netnih.gov Computational chemistry accounts for these environmental influences through various solvation models. aip.orgrsc.org
These models can be broadly categorized into two types:
Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM) or the SMD model, treat the solvent as a continuous medium with a defined dielectric constant. researchgate.netrsc.orgosti.gov This approach is computationally efficient and effective at capturing the bulk electrostatic effects of the solvent. For a reaction like the cyclization of this compound, an implicit model would show that polar solvents stabilize the charged alkoxide intermediate and the charge-separated transition state, thereby lowering the activation energy compared to the gas phase. osti.govsemanticscholar.orgresearchgate.net
Explicit Solvation Models: In this approach, individual solvent molecules are included in the calculation. This is computationally more demanding but allows for the modeling of specific solute-solvent interactions, such as hydrogen bonding. rsc.org For this compound, explicit water or alcohol molecules could be included to model the specific hydrogen bonds to the hydroxyl group and the iodide leaving group, providing a more refined understanding of how the solvent participates in the reaction mechanism. researchgate.netrsc.org
By performing calculations with different solvation models, researchers can predict how changing the solvent might alter reaction rates and selectivity, providing valuable guidance for experimental process optimization. hw.ac.uk
Table 2: Representative Calculated Activation Energy (ΔG‡) for Epoxide Formation in Different Media
| Medium | Dielectric Constant (ε) | Solvation Model | Calculated ΔG‡ (kcal/mol) |
| Gas Phase | 1 | None | 28.1 |
| Chloroform | 4.8 | Implicit (PCM) | 24.3 |
| Acetonitrile | 37.5 | Implicit (PCM) | 22.9 |
| Water | 78.4 | Implicit (PCM) | 22.5 |
Note: Values are illustrative, demonstrating the trend of decreasing activation energy with increasing solvent polarity due to transition state stabilization.
Spectroscopic Property Predictions and Validation
Computational chemistry is a powerful tool for predicting the spectroscopic properties of molecules, which is crucial for their identification and characterization. aip.org After obtaining an optimized molecular geometry through methods like DFT, various spectroscopic data can be calculated. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is one of the most common and successful applications of computational spectroscopy. nih.govnih.gov Methods like the Gauge-Independent Atomic Orbital (GIAO) approach are used to calculate the magnetic shielding tensors for each nucleus. nih.gov These calculated shieldings can then be correlated with experimental chemical shifts. bohrium.com For this compound, DFT can predict the chemical shift for each unique proton and carbon, aiding in the assignment of experimental spectra. Comparing the calculated spectra for different possible stereoisomers or regioisomers can be a definitive method for structure elucidation. frontiersin.org
Infrared (IR) Spectroscopy: By calculating the vibrational frequencies of the molecule, a theoretical IR spectrum can be generated. Each calculated frequency corresponds to a specific vibrational mode, such as the O-H stretch, C-H stretches, or the C-O stretch. This allows for the assignment of peaks in an experimental IR spectrum to specific molecular motions.
Chiroptical Spectroscopy: For chiral molecules like this compound, computational methods can predict properties like optical rotation (OR) and electronic circular dichroism (ECD) spectra. These predictions are highly sensitive to the molecule's absolute configuration. By comparing the predicted OR value or ECD spectrum with experimental measurements, the absolute stereochemistry of the molecule can be confidently assigned. frontiersin.org
The accuracy of these predictions is highly dependent on the chosen level of theory and basis set. faccts.de Therefore, a critical step is the validation of the computational method by comparing calculated spectroscopic data for known, structurally related compounds with their experimental values. researchgate.net Once a method is validated, it can be applied with high confidence to novel or uncharacterized molecules like this compound.
Advanced Analytical Methodologies for Characterization in Research
Spectroscopic Techniques for Elucidation of Molecular Structure and Stereochemistry
Spectroscopy is an indispensable tool in chemical analysis, providing detailed information about molecular structure, functional groups, and three-dimensional arrangement. For a chiral molecule like (2S)-4-Iodobutan-2-ol, specific spectroscopic methods are employed to confirm its constitution and, crucially, to assign its absolute stereochemistry.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful method for determining the precise structure of organic molecules by mapping the chemical environments of atomic nuclei, primarily ¹H and ¹³C. While standard NMR can confirm the connectivity of this compound, advanced techniques are required to assign the absolute configuration at the C2 stereocenter.
A primary strategy involves the use of chiral derivatizing agents (CDAs). By reacting the chiral alcohol with both enantiomers of a CDA, such as (R)- and (S)-α-methoxyphenylacetic acid (MPA), a pair of diastereomers is formed. researchgate.net These diastereomers exhibit distinct NMR spectra, as the different spatial arrangements lead to variations in the chemical shifts (δ) of nearby protons and carbons. By analyzing the differential shielding effects, particularly on the protons adjacent to the newly formed ester linkage, the absolute stereochemistry of the original alcohol can be determined.
For this compound, the expected ¹³C NMR spectrum would show four distinct signals, corresponding to the four unique carbon environments in the molecule. docbrown.info The chemical shifts are influenced by the electronegativity of the adjacent atoms, with the carbon bonded to the iodine (C4) and the carbon bonded to the hydroxyl group (C2) being significantly deshielded and appearing at a lower field.
Table 1: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ) ppm | Rationale |
| C1 (-CH₃) | ~23-28 | Alkyl methyl group adjacent to the stereocenter. |
| C2 (-CHOH) | ~65-70 | Carbon bearing the hydroxyl group, deshielded. |
| C3 (-CH₂-) | ~35-40 | Methylene carbon adjacent to the C-I bond. |
| C4 (-CH₂I) | ~5-10 | Carbon bearing the iodine atom, strongly deshielded by the halogen. |
Similarly, the ¹H NMR spectrum provides information on the proton environments and their neighboring protons through spin-spin coupling. docbrown.info Advanced two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to unambiguously assign all proton and carbon signals and confirm the molecule's structural framework.
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. ksu.edu.sa These two methods are complementary; IR spectroscopy measures the absorption of light due to vibrations that cause a change in the molecular dipole moment, while Raman spectroscopy measures the scattering of light from vibrations that cause a change in molecular polarizability. edinst.com
For this compound, the key functional groups are the hydroxyl (-OH) group, the alkyl C-H bonds, and the carbon-iodine (C-I) bond.
O-H Stretch: A prominent, broad absorption band is expected in the IR spectrum between 3200 and 3600 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group. researchgate.net
C-H Stretch: Strong absorptions corresponding to sp³ C-H stretching vibrations will appear in the region of 2850–3000 cm⁻¹.
C-O Stretch: A distinct C-O stretching band for the secondary alcohol is expected in the fingerprint region, typically around 1100 cm⁻¹.
C-I Stretch: The carbon-iodine bond vibration gives rise to a strong absorption at lower wavenumbers, generally found in the 500–600 cm⁻¹ range. This peak is often more prominent in the Raman spectrum.
Table 2: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
| O-H | Stretching | 3200 - 3600 | IR |
| C-H (sp³) | Stretching | 2850 - 3000 | IR, Raman |
| C-O | Stretching | 1050 - 1150 | IR |
| C-I | Stretching | 500 - 600 | IR, Raman |
X-ray Crystallography of this compound Derivatives and Complexation
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry. However, obtaining a single crystal of sufficient quality for analysis can be challenging for small, flexible, and non-crystalline compounds like this compound.
To overcome this, the compound is often converted into a crystalline derivative. This can be achieved by reacting the hydroxyl group with a suitable carboxylic acid (e.g., a substituted benzoic acid) to form an ester. The introduction of rigid, planar aromatic groups can facilitate the formation of a well-ordered crystal lattice. The resulting derivative can then be analyzed by single-crystal X-ray diffraction. researchgate.net The diffraction pattern provides the precise coordinates of each atom in the crystal, allowing for the unambiguous assignment of the (S) configuration at the C2 chiral center. This technique serves as an absolute reference for validating results obtained by other methods like NMR with chiral derivatizing agents.
Chromatographic Techniques for Chiral Purity and Impurity Profiling
Chromatography is essential for separating components of a mixture. For chiral compounds, specialized chromatographic techniques are necessary to separate enantiomers and thus determine the enantiomeric purity of a sample.
Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for the analysis of chiral compounds when equipped with a chiral stationary phase (CSP). chromatographyonline.com These phases create a chiral environment that allows for differential interaction with the two enantiomers of a molecule, leading to their separation in time as they pass through the column.
Chiral Gas Chromatography (GC): GC is well-suited for the analysis of volatile compounds. chromatographyonline.com For this compound, direct analysis or analysis after derivatization to increase volatility (e.g., by silylating the alcohol) can be performed. Cyclodextrin-based CSPs are commonly used in GC for resolving chiral alcohols and halogenated compounds. gcms.cz The two enantiomers, (2S)- and (2R)-4-Iodobutan-2-ol, will exhibit different retention times, and the ratio of their peak areas provides a precise measure of the enantiomeric excess (ee). nih.gov
Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a versatile technique that can be applied to a wide range of compounds. derpharmachemica.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are highly effective for separating a broad spectrum of chiral molecules, including alcohols. windows.net The separation of this compound from its (R)-enantiomer would be achieved by selecting an appropriate CSP and mobile phase (a mixture of solvents like hexane (B92381) and isopropanol). The separated enantiomers are detected, typically by a UV detector, and their relative concentrations are determined.
Table 3: Typical Conditions for Chiral Analysis of this compound
| Technique | Chiral Stationary Phase (CSP) | Mobile Phase / Carrier Gas | Detector |
| Chiral GC | Derivatized β- or γ-Cyclodextrin | Helium or Hydrogen | Flame Ionization Detector (FID) |
| Chiral HPLC | Polysaccharide (e.g., Cellulose or Amylose carbamate) | n-Hexane / 2-Propanol | UV-Vis Diode Array Detector (DAD) |
Mass Spectrometry in Mechanistic and Product Analysis
Mass spectrometry (MS) is a technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns upon ionization.
For this compound (molar mass: 200.02 g/mol ), the mass spectrum would show a molecular ion peak ([M]⁺•) at m/z 200. nih.gov The fragmentation of this molecular ion provides valuable structural information. The presence of the hydroxyl group and the carbon-iodine bond dictates the primary fragmentation pathways.
Key fragmentation mechanisms include:
Alpha-Cleavage: This is a common pathway for alcohols, involving the cleavage of the C-C bond adjacent to the oxygen atom. libretexts.org For this compound, this can lead to the formation of [CH₃CHOH]⁺ at m/z 45 or the loss of a methyl radical to give a fragment at m/z 185.
Loss of Iodine: The C-I bond is relatively weak, leading to a facile loss of an iodine radical (I•), resulting in a prominent peak at m/z 73, corresponding to the [C₄H₉O]⁺ ion. docbrown.info
Dehydration: Alcohols can readily lose a molecule of water (H₂O), which would produce a fragment ion at m/z 182 ([M-18]⁺•). libretexts.org
Alkyl Fragmentation: Cleavage within the carbon chain can produce various alkyl fragments, such as [C₃H₇]⁺ at m/z 43 or [C₂H₅]⁺ at m/z 29. docbrown.info
Table 4: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z | Proposed Fragment Ion | Origin |
| 200 | [C₄H₉IO]⁺• | Molecular Ion (M⁺•) |
| 185 | [C₃H₆IO]⁺ | Loss of methyl radical (•CH₃) via α-cleavage |
| 182 | [C₄H₈I]⁺ | Loss of water (H₂O) |
| 155 | [C₂H₄I]⁺ | Loss of ethyl radical (•C₂H₅) via α-cleavage |
| 127 | [I]⁺ | Iodine cation |
| 73 | [C₄H₉O]⁺ | Loss of iodine radical (•I) |
| 45 | [C₂H₅O]⁺ | α-cleavage, [CH₃CHOH]⁺ fragment |
| 43 | [C₃H₇]⁺ | Propyl cation |
Q & A
Q. What are the optimal reaction conditions for synthesizing (2S)-4-Iodobutan-2-ol with high enantiomeric purity?
Methodological Answer:
- Stereoselective synthesis requires chiral catalysts (e.g., Sharpless epoxidation derivatives) or enzymatic resolution. For iodine incorporation, nucleophilic substitution (SN2) using NaI in acetone under reflux is common, but enantiomeric purity depends on steric control.
- Key parameters : Temperature (40–60°C), solvent polarity (polar aprotic solvents enhance SN2 kinetics), and catalyst loading (0.5–2 mol% for asymmetric induction). Post-synthesis, chiral HPLC or NMR with chiral shift reagents (e.g., Eu(hfc)₃) validates purity .
Q. How can researchers verify the structural identity and purity of this compound?
Methodological Answer:
- Spectroscopic validation :
- ¹H/¹³C NMR : Confirm iodine’s inductive effect (downfield shifts for adjacent protons, e.g., δ 3.5–4.0 ppm for C-OH).
- Mass spectrometry (HRMS) : Exact mass matching for [M+H]+ (C₄H₈IO⁺: theoretical 199.9634).
Q. What safety protocols are critical when handling this compound in the laboratory?
Methodological Answer:
- PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile iodinated byproducts.
- Waste disposal : Collect iodine-containing waste separately in halogen-resistant containers; neutralize with sodium thiosulfate before disposal .
Advanced Research Questions
Q. How does the stereochemistry of this compound influence its reactivity in cross-coupling reactions?
Methodological Answer:
- The (S)-configuration impacts transition-state geometry in Suzuki-Miyaura couplings. Steric hindrance at C2 directs regioselectivity; for example, bulky ligands (e.g., SPhos) favor coupling at C4.
- Kinetic studies : Monitor reaction progress via in-situ ¹⁹F NMR (fluorinated substrates) or UV-Vis spectroscopy. Compare enantiomer retention ratios using chiral stationary phase HPLC .
Q. What experimental strategies resolve contradictions in reported stability data for this compound under ambient conditions?
Methodological Answer:
- Controlled stability assays :
- Light sensitivity : Conduct accelerated degradation studies under UV (λ = 254 nm) with LC-MS monitoring.
- Humidity effects : Use dynamic vapor sorption (DVS) to quantify hygroscopicity.
- Data reconciliation : Apply multivariate analysis (e.g., PCA) to isolate variables (e.g., trace metal contaminants, solvent residues) causing divergence. Cross-validate with isotopic labeling (²H₂O for hydrolysis studies) .
Q. How can computational modeling predict the thermodynamic stability of this compound derivatives?
Methodological Answer:
- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to compare relative energies of iodohydrin conformers.
- Solvent effects : Use COSMO-RS to simulate solvation free energy in polar solvents (e.g., DMSO).
- Validation : Correlate computed activation energies (ΔG‡) with experimental Arrhenius plots from kinetic studies .
Q. What methodologies enable tracing iodine migration pathways during the degradation of this compound in environmental matrices?
Methodological Answer:
- Isotopic labeling : Synthesize ¹²⁷I/¹²⁹I analogs and track speciation via ICP-MS.
- Microcosm studies : Simulate soil/water systems with LC-QTOF-MS to identify iodinated metabolites (e.g., iodobutanals).
- Kinetic isotope effects (KIE) : Compare degradation rates of isotopologues to elucidate reaction mechanisms .
Data Integration & Reproducibility
Q. How should researchers design experiments to ensure reproducibility in synthesizing and characterizing this compound?
Methodological Answer:
- Documentation : Report exact molar ratios, solvent grades, and equipment calibration (e.g., NMR shim settings).
- Open data : Share raw spectra (FID files) and crystallographic data (CIF files) in supplementary materials.
- Negative results : Publish unsuccessful attempts (e.g., failed coupling reactions) to guide troubleshooting .
Q. What analytical techniques best address conflicting data on the compound’s hydrogen-bonding network in polar solvents?
Methodological Answer:
- Combined spectroscopy : Use FTIR (O-H stretch at 3200–3400 cm⁻¹) and ¹H-¹⁵N HMBC to map intermolecular interactions.
- Molecular dynamics (MD) : Simulate solvent-shell dynamics with GROMACS; validate with neutron scattering data.
- Triangulation : Cross-reference results from X-ray crystallography (solid state) and DOSY NMR (solution state) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
